N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of triazole, thiadiazole, and benzamide moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an azide and an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced through the reaction of a thiosemicarbazide with an appropriate acid chloride.
Coupling with Benzamide: The final step involves coupling the triazole-thiadiazole intermediate with 3-methoxybenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammation, cell proliferation, or microbial growth. For example, it may act as a cyclooxygenase inhibitor, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative used for its anti-inflammatory and analgesic properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with antibacterial activity.
Uniqueness
N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is unique due to its combination of triazole, thiadiazole, and benzamide moieties, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17ClN6O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[3-[1-(5-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H17ClN6O2S/c1-11-7-8-14(21)10-16(11)27-12(2)17(24-26-27)18-22-20(30-25-18)23-19(28)13-5-4-6-15(9-13)29-3/h4-10H,1-3H3,(H,22,23,25,28) |
InChI Key |
OJUHXXIFVPXAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.